molecular formula C19H18N2O4 B5119484 10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid

10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid

Cat. No.: B5119484
M. Wt: 338.4 g/mol
InChI Key: HXHDAYQUOCEHKQ-UHFFFAOYSA-N
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Description

10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid is a complex organic compound characterized by its unique pentacyclic structure. It contains 43 atoms, including 18 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms

Preparation Methods

The synthesis of 10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is followed by the introduction of the nitro group and the carboxylic acid functionality. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carboxylic acid sites. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols.

Scientific Research Applications

10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid include other nitro-substituted pentacyclic compounds. These compounds share structural similarities but differ in the position and number of functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-19(23)18-14-6-2-5-13(14)16-8-11(21(24)25)7-15-12-4-1-3-10(12)9-20(18)17(15)16/h1-2,4-5,7-8,10,12-14,18H,3,6,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHDAYQUOCEHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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